
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine
Overview
Description
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a hydrazinyl group and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorothiophene boronic acid or ester and a suitable palladium catalyst.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through nucleophilic substitution reactions, where a hydrazine derivative reacts with the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyridazine ring can be reduced under suitable conditions to form dihydropyridazine derivatives.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Industrial Applications: It can be used in the development of new catalysts or as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromothiophen-2-yl)-6-hydrazinylpyridazine: Similar structure but with a bromine atom instead of chlorine.
3-(5-Methylthiophen-2-yl)-6-hydrazinylpyridazine: Similar structure but with a methyl group instead of chlorine.
3-(5-Nitrothiophen-2-yl)-6-hydrazinylpyridazine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties compared to other substituents. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biological Activity
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine is a compound with potential pharmacological applications due to its unique structure, which combines features of hydrazine and pyridazine derivatives. This article aims to explore the biological activities associated with this compound, drawing on various studies and findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a chlorothiophene moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that hydrazinylpyridazine derivatives exhibit significant anticancer properties. For example, a study on similar compounds showed that certain derivatives demonstrated potent antiproliferative activity against multiple cancer cell lines, including H460 and MDA-MB-231. The most effective compounds had IC50 values in the nanomolar range, indicating strong efficacy against cancer cells .
Compound | IC50 (µM) | Cell Line |
---|---|---|
5c | 0.07 | H460 |
5j | 0.05 | MDA-MB-231 |
Antimicrobial Activity
Hydrazones, a class of compounds related to hydrazinylpyridazines, have shown broad-spectrum antimicrobial activity. Studies suggest that modifications in the hydrazone structure can lead to enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like chlorine may further increase the antimicrobial potency.
Anti-inflammatory Properties
Pyridazine derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as IL-β. Compounds similar to this compound have shown promising results in reducing inflammation in cellular models .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of thiophene might contribute to antioxidant properties, protecting cells from oxidative stress .
Case Studies
Several studies have evaluated the biological activities of similar compounds:
- Antiproliferative Study : A series of hydrazinyl derivatives were synthesized and tested for their antiproliferative activity against different cancer cell lines. The study found that modifications at specific positions significantly impacted their potency .
- Antimicrobial Evaluation : A comprehensive evaluation of hydrazone derivatives demonstrated their effectiveness against various bacterial strains, highlighting the importance of structural modifications for enhancing activity .
Properties
IUPAC Name |
[6-(5-chlorothiophen-2-yl)pyridazin-3-yl]hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-7-3-2-6(14-7)5-1-4-8(11-10)13-12-5/h1-4H,10H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBUYIBVPBBPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Cl)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507302 | |
Record name | 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75792-88-0 | |
Record name | 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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